4-Chloro Trazodone Isomer

Catalog No.
S910186
CAS No.
157072-19-0
M.F
C19H22ClN5O
M. Wt
371.869
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro Trazodone Isomer

CAS Number

157072-19-0

Product Name

4-Chloro Trazodone Isomer

IUPAC Name

2-[3-[4-(4-chlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one

Molecular Formula

C19H22ClN5O

Molecular Weight

371.869

InChI

InChI=1S/C19H22ClN5O/c20-16-5-7-17(8-6-16)23-14-12-22(13-15-23)9-3-11-25-19(26)24-10-2-1-4-18(24)21-25/h1-2,4-8,10H,3,9,11-15H2

InChI Key

ZUZALSYWCGGMET-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC=C(C=C4)Cl

Synonyms

2-[3-[4-(4-Chlorophenyl)-1-piperazinyl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one;

4-Chloro Trazodone Isomer, formally designated as Trazodone USP Related Compound C or EP Impurity C, is a critical structural analog of the antidepressant active pharmaceutical ingredient (API) Trazodone. Featuring a 4-chlorophenyl substitution in place of the API's 3-chlorophenyl group, this compound is strictly utilized as an analytical reference standard. In pharmaceutical procurement, its primary value lies in its high-purity certified form, which is mandatory for analytical method development, method validation (AMV), and routine Quality Control (QC) batch release. Procurement of this specific isomer is driven by regulatory requirements from agencies such as the FDA and EMA, which mandate the rigorous quantification of isobaric impurities in both Abbreviated New Drug Applications (ANDA) and commercial manufacturing workflows [1].

Generic substitution of 4-Chloro Trazodone Isomer with other related substances, such as Trazodone Impurity A or uncertified crude analogs, fundamentally compromises analytical compliance. Because the 4-chloro and 3-chloro (API) isomers share identical molecular weights (371.87 g/mol) and highly similar lipophilicity, they are isobaric and prone to co-elution under standard reversed-phase chromatographic conditions. An uncertified analog lacking exact mass verification and high HPLC purity (>98%) cannot be used to establish the critical baseline resolution (Rs > 1.5) required by pharmacopeial guidelines. Consequently, failing to procure the exact, highly purified 4-chloro isomer prevents the validation of a stability-indicating assay, leading to regulatory rejection of batch release data or ANDA submissions [1].

Chromatographic Resolution Validation in Stability-Indicating Assays

In the development of stability-indicating HPLC methods, the structural similarity between the API and its isomers dictates the difficulty of separation. Utilizing certified 4-Chloro Trazodone Isomer allows analytical chemists to optimize mobile phase gradients to achieve a baseline resolution (Rs) strictly greater than 1.5 against the Trazodone API. Without this specific standard, proving the absence of co-elution is impossible, as both compounds exhibit identical UV absorption maxima and mass-to-charge ratios [1].

Evidence DimensionChromatographic Resolution (Rs)
Target Compound DataRs > 1.5 (Baseline separation achieved)
Comparator Or BaselineTrazodone API (3-Chloro Isomer)
Quantified DifferenceConfirms a measurable retention time shift (ΔtR) preventing peak overlap.
ConditionsReversed-phase HPLC/UPLC with UV or MS detection

Proves to regulatory bodies that the analytical method can successfully isolate the API from its closest structural isomer, a non-negotiable requirement for ANDA approval.

High-Fidelity Calibration via Certified Purity and Potency

For the precise quantification of impurities down to the standard 0.05% reporting threshold, the reference material must possess a highly characterized potency. Certified 4-Chloro Trazodone Isomer standards typically demonstrate HPLC purities exceeding 98.5% and minimal weight loss by Thermogravimetric Analysis (TGA) (e.g., <1.0%), yielding a true quantitative potency of >97.5%. In contrast, uncertified synthetic mixtures introduce >5% quantitative error due to residual solvents and unknown related substances, directly skewing the external standard calibration curve [1].

Evidence DimensionQuantitative Potency Error
Target Compound DataCertified 4-Chloro Trazodone (Potency >97.5%, Error <1%)
Comparator Or BaselineUncertified crude analog (Potency highly variable, Error >5%)
Quantified Difference>4% improvement in calibration accuracy at trace concentration levels.
ConditionsExternal standard curve generation for quantitative impurity profiling

Accurate quantification of trace impurities is legally required for API batch release; using uncertified material risks false passes or failures.

Isobaric Differentiation via LC-MS/MS Fragmentation

When UV detection lacks the sensitivity or specificity required for complex sample matrices, LC-MS/MS is employed. Because 4-Chloro Trazodone and the Trazodone API both produce a precursor ion of m/z 372.1 [M+H]+, they cannot be distinguished by single-stage mass spectrometry. Procuring the exact 4-chloro standard enables the mapping of specific product ion ratios and distinct retention time coordinates, allowing for unambiguous Multiple Reaction Monitoring (MRM) transitions that differentiate the two isobaric compounds [1].

Evidence DimensionPrecursor Ion m/z and MRM Differentiation
Target Compound Data4-Chloro Trazodone (m/z 372.1, distinct MRM ratio)
Comparator Or BaselineTrazodone API (m/z 372.1, API-specific MRM ratio)
Quantified DifferenceEnables 100% specific identification despite identical molecular weights (371.87 g/mol).
ConditionsLC-MS/MS Multiple Reaction Monitoring (MRM) mode

Essential for confirming the absolute chemical identity of trace peaks during forced degradation studies and impurity profiling.

Analytical Method Validation (AMV) for ANDA Submissions

This compound is strictly required as a reference standard to demonstrate specificity, linearity, and limit of quantitation (LOQ) during the validation of stability-indicating assays for generic Trazodone formulations, ensuring compliance with ICH Q2(R2) guidelines [1].

Routine Quality Control (QC) Batch Release

Utilized as an external standard in routine HPLC testing of commercial Trazodone API batches. It allows QC laboratories to accurately quantify the 4-chloro impurity and certify that it remains below the strict pharmacopeial limits prior to market release [1].

Forced Degradation and Stability Profiling

Employed in spiking studies during forced degradation testing. By spiking the API with known concentrations of the 4-Chloro Trazodone Isomer, analytical chemists can prove that the primary active ingredient peak remains pure and unaffected by co-eluting degradants over the product's shelf life [1].

XLogP3

2.8

Wikipedia

4-chloro trazodone isomer

Dates

Last modified: 04-14-2024

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